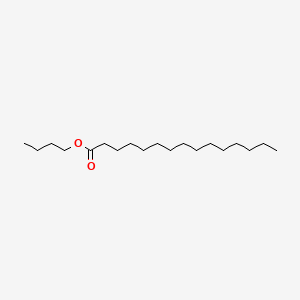![molecular formula C11H15NO2 B12641596 1-Methyl-2-(6-methyl-benzo[1,3]dioxol-5-yl)-ethylamine CAS No. 246861-21-2](/img/structure/B12641596.png)
1-Methyl-2-(6-methyl-benzo[1,3]dioxol-5-yl)-ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-3,4-methylenedioxyamphetamine, commonly known as 6-Methyl-MDA, is an entactogen and psychedelic drug belonging to the amphetamine class. It was first synthesized in the late 1990s by a team led by David E. Nichols at Purdue University. The compound was developed while investigating derivatives of 3,4-methylenedioxyamphetamine and 3,4-methylenedioxy-N-methylamphetamine .
Preparation Methods
6-Methyl-3,4-methylenedioxyamphetamine is synthesized through a series of chemical reactions. The synthetic route typically involves the methylation of 3,4-methylenedioxyamphetamine. The reaction conditions often include the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation .
Chemical Reactions Analysis
6-Methyl-3,4-methylenedioxyamphetamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide. The major product formed is the corresponding ketone.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding alcohol.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the structure-activity relationships of entactogens and psychedelics.
Biology: Research has focused on its effects on neurotransmitter systems, particularly serotonin, dopamine, and norepinephrine reuptake inhibition.
Medicine: Although not widely used clinically, it has been investigated for its potential therapeutic effects in treating conditions like post-traumatic stress disorder and anxiety.
Industry: The compound is used in the synthesis of other chemical derivatives for research purposes.
Mechanism of Action
6-Methyl-3,4-methylenedioxyamphetamine exerts its effects primarily by inhibiting the reuptake of serotonin, dopamine, and norepinephrine. It has IC50 values of 783 nM, 28,300 nM, and 4,602 nM for inhibiting the reuptake of these neurotransmitters, respectively. The compound enters neurons via monoamine transporters and inhibits the vesicular monoamine transporter, leading to increased concentrations of these neurotransmitters in the cytoplasm. This results in their release by reversing their respective transporters through phosphorylation .
Comparison with Similar Compounds
6-Methyl-3,4-methylenedioxyamphetamine is structurally similar to other compounds in the amphetamine class, such as:
3,4-Methylenedioxyamphetamine (MDA): Both compounds share the methylenedioxy group, but 6-Methyl-3,4-methylenedioxyamphetamine has an additional methyl group on the aromatic ring.
3,4-Methylenedioxy-N-methylamphetamine (MDMA): Similar to MDA, but with an N-methyl group. 6-Methyl-3,4-methylenedioxyamphetamine is less potent than MDMA but still significantly active.
2-Methyl-3,4-methylenedioxyamphetamine and 5-Methyl-3,4-methylenedioxyamphetamine: These compounds have methyl groups at different positions on the aromatic ring, affecting their potency and activity
6-Methyl-3,4-methylenedioxyamphetamine is unique due to its specific methylation pattern, which influences its pharmacological profile and potency compared to its analogues.
Properties
CAS No. |
246861-21-2 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
1-(6-methyl-1,3-benzodioxol-5-yl)propan-2-amine |
InChI |
InChI=1S/C11H15NO2/c1-7-3-10-11(14-6-13-10)5-9(7)4-8(2)12/h3,5,8H,4,6,12H2,1-2H3 |
InChI Key |
HCFHWXDIZOAUTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1CC(C)N)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


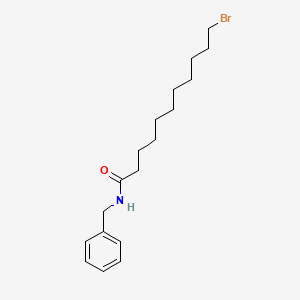
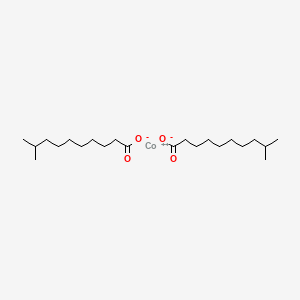
![1,3-Benzenediol, 4-[2-(3-Methyl-2-buten-1-yl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12641530.png)
![N-[5-(1,3-Benzothiazol-2-yl)-2-methylphenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B12641540.png)
![2-[4a-hydroxy-1-(4-methoxyphenyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]-N-(2-ethylhexyl)acetamide](/img/structure/B12641545.png)
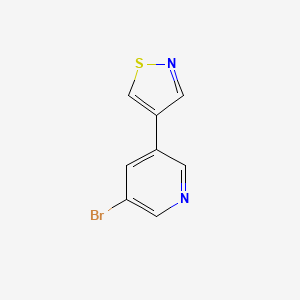
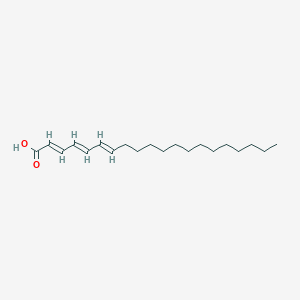
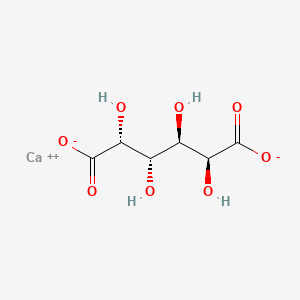
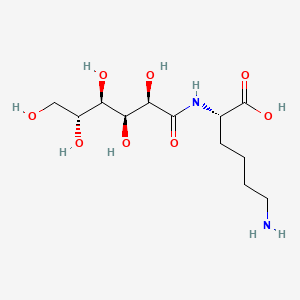
![4-{[(Pyrazin-2-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12641570.png)
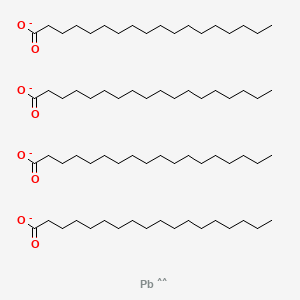
![methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[[(3S)-3-amino-2-oxopiperidin-1-yl]methyl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12641580.png)
